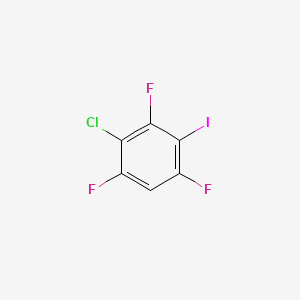

2-Chloro-1,3,5-trifluoro-4-iodobenzene

Description

The safety data sheets (SDS) and materials referenced in the evidence pertain to unrelated compounds, such as 2-Chloro-1,3,2-dioxaphospholane-2-oxide (CAS 6609-64-9) and 1-[(4-Chlorophenyl)methoxy]-3-iodobenzene (CAS 1458003-29-6). Consequently, a direct analysis of the target compound’s properties, synthesis, or applications cannot be performed using the supplied materials.

Properties

Molecular Formula |

C6HClF3I |

|---|---|

Molecular Weight |

292.42 g/mol |

IUPAC Name |

2-chloro-1,3,5-trifluoro-4-iodobenzene |

InChI |

InChI=1S/C6HClF3I/c7-4-2(8)1-3(9)6(11)5(4)10/h1H |

InChI Key |

PQHWXSKWOQHUBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)I)F)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3,5-trifluoro-4-iodobenzene typically involves halogenation reactions. One common method is the iodination of 1,3,5-trifluorobenzene using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of the reagents and products involved .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3,5-trifluoro-4-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Catalysts such as palladium or copper are often used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-1,3,5-trifluoro-4-iodobenzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-1,3,5-trifluoro-4-iodobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for unique binding properties, which can influence the compound’s reactivity and selectivity in various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the lack of evidence for 2-Chloro-1,3,5-trifluoro-4-iodobenzene, a comparative analysis with structurally similar halogenated benzenes cannot be accurately conducted.

Hypothetical Comparison Table (Generalized)

Key Hypothetical Differences:

Structural Complexity: The target compound is a polyhalogenated benzene with Cl, F, and I substituents, whereas 2-Chloro-1,3,2-dioxaphospholane-2-oxide (from evidence) is a phosphorus-containing heterocycle.

Stability and Reactivity :

- Halogenated aromatics like This compound are typically stable but may undergo substitution reactions at iodine due to its lower bond strength compared to C-Cl or C-F bonds. In contrast, 2-Chloro-1,3,2-dioxaphospholane-2-oxide is highly reactive with water, releasing toxic gases like hydrogen chloride and phosphorus oxides .

Toxicity Profile: While halogenated benzenes can exhibit toxicity (e.g., liver or kidney damage), the SDS for 2-Chloro-1,3,2-dioxaphospholane-2-oxide highlights severe corrosive effects and acute hazards . No such data are available for the target compound.

Limitations of the Evidence

The provided materials lack critical information on This compound , including:

- Physical properties (melting/boiling points, solubility).

- Spectroscopic data (NMR, IR).

- Synthetic routes or industrial applications.

- Toxicological or ecological profiles.

Additionally, the SDS for 2-Chloro-1,3,2-dioxaphospholane-2-oxide focuses on safety protocols rather than comparative chemical behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.